molecular formula C20H21NO6 B8703917 3-(1-Oxo-1,3-dihydro-isoindole-2-yl)-3-(3,4,5-trimethoxy-phenyl)-propionic acid

3-(1-Oxo-1,3-dihydro-isoindole-2-yl)-3-(3,4,5-trimethoxy-phenyl)-propionic acid

Cat. No. B8703917
M. Wt: 371.4 g/mol
InChI Key: OJRNNKQXPNPTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431602B2

Procedure details

3-Amino-3-(3,4,5-trimethoxy-phenyl)-propionic acid (3.66 mmol, 1 eq), benzene-1,2-dicarbaldehyde (1 eq) and acetic acid (16 eq) are suspended in dichloromethane and refluxed for 2 h. The filtrate is concentrated in vacuo, dissolved in DCM and extracted with water. The organic phase is reduced under vacuum. The resulting oil is suspended in 1 M NaOH and stirred for 30 min at room temperature. The solution is washed with EtOAc and the aqueous phase is acidified with 1 M HCl (pH 2) and extracted with EtOAc. The organic phase is reduced under vacuum, dissolved in DCM and 3-(4-(hydrazinosulfonyl)phenyl)propionyl AM resin is added. The suspension is shaken at rt for 16 h. The filtrate is concentrated in vacuo, dissolved in DMSO and purified by prep. LC/MS (reversed phase). 3-(1-Oxo-1,3-dihydro-isoindole-2-yl)-3-(3,4,5-trimethoxy-phenyl)-propionic acid is obtained as a clear colourless film (20% yield); ES-MS (MH+)=372.0; mp. 162-164° C.; 1H-NMR (DMSO-d6, 300 MHz): δ [ppm] 12.37 (br s, 1H), 7.69 (d, 1H, 7.6 Hz), 7.62-7.45 (m, 3H), 6.70 (s, 2H), 5.68 (t, 1H, 7.9 Hz); 4.53 (d, 1H, 17.9 Hz), 4.20 (d, 1H, 17.9 Hz), 3.76 (s, 6H), 3.63 (s, 3H), 3.14 (d, 2H, 7.9 Hz).
Quantity
3.66 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[C:9]([O:17][CH3:18])[CH:8]=1)[CH2:3][C:4]([OH:6])=[O:5].[C:19]1([CH:27]=O)[C:20]([CH:25]=[O:26])=[CH:21][CH:22]=[CH:23][CH:24]=1.C(O)(=O)C>ClCCl>[O:26]=[C:25]1[C:20]2[C:19](=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:27][N:1]1[CH:2]([C:7]1[CH:8]=[C:9]([O:17][CH3:18])[C:10]([O:15][CH3:16])=[C:11]([O:13][CH3:14])[CH:12]=1)[CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
3.66 mmol
Type
reactant
Smiles
NC(CC(=O)O)C1=CC(=C(C(=C1)OC)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with water
WASH
Type
WASH
Details
The solution is washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The suspension is shaken at rt for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DMSO
CUSTOM
Type
CUSTOM
Details
purified by prep

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1N(CC2=CC=CC=C12)C(CC(=O)O)C1=CC(=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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